Dibromofluoromethane
Overview
Description
Dibromofluoromethane is a mixed halomethane with the chemical formula CHBr₂F. It is a colorless liquid at room temperature and is known for its high density and low boiling point. This compound is insoluble in water but soluble in organic solvents such as alcohol, acetone, benzene, and chloroform .
Scientific Research Applications
Dibromofluoromethane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of other halogenated compounds, including pharmaceuticals and pesticides.
Fire Extinguishing Agent: Due to its flame-retardant properties, it is used in fire suppression systems.
Refrigerant: Its ability to absorb heat at low temperatures makes it useful in refrigeration and air conditioning systems.
Safety and Hazards
Dibromofluoromethane is toxic in contact with skin and if inhaled . It causes serious eye irritation and is suspected of damaging fertility or the unborn child . It causes damage to organs through prolonged or repeated exposure . It also harms public health and the environment by destroying ozone in the upper atmosphere .
Relevant Papers One relevant paper discusses the efficiency of the [18F]difluoromethyl benzothiazolyl-sulfone ([18F]1) as a 18F-difluoromethylating reagent . The paper investigates the influence of structurally-related [18F]difluoromethyl heteroaryl-sulfones in the reactivity toward the photoredox C–H 18F-difluoromethylation of heteroarenes under continuous-flow conditions .
Mechanism of Action
Target of Action
Dibromofluoromethane is a mixed halomethane
Mode of Action
It’s known that it can be used to prepare bromofluoromethane by reductive debromination with organotin hydride as tributyltin hydride . This suggests that this compound can undergo reductive reactions, which may influence its interactions with its targets.
Pharmacokinetics
Preparation Methods
Dibromofluoromethane can be synthesized through several methods:
From Dibromomethane and Antimony(III) Fluoride: This method involves the reaction of dibromomethane with antimony(III) fluoride.
Reductive Debromination: This compound can be converted to bromofluoromethane through reductive debromination using organotin hydride, such as tributyltin hydride.
Electrolytic Method: This involves the electrolysis of a solution of this compound in a suitable solvent, such as ethanol, with an aqueous solution of an electrolyte.
Chemical Reactions Analysis
Dibromofluoromethane undergoes various chemical reactions, including:
Reductive Debromination: This reaction involves the reduction of this compound to bromofluoromethane using organotin hydride.
Substitution Reactions: It can participate in substitution reactions where the bromine atoms are replaced by other substituents under appropriate conditions.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in such reactions under specific conditions.
Common reagents used in these reactions include organotin hydrides, antimony(III) fluoride, and various electrolytes. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Dibromofluoromethane can be compared with other similar halomethanes, such as:
Dibromodifluoromethane (CBr₂F₂): This compound is also a mixed halomethane but contains two fluorine atoms instead of one.
Bromofluoromethane (CH₂BrF): This compound is a product of the reductive debromination of this compound and contains only one bromine atom.
This compound is unique due to its specific combination of bromine and fluorine atoms, which gives it distinct chemical properties and applications.
Properties
IUPAC Name |
dibromo(fluoro)methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHBr2F/c2-1(3)4/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUTVFXOEGMHMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHBr2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074320 | |
Record name | Dibromofluoromethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
Record name | Dibromofluoromethane | |
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CAS No. |
1868-53-7 | |
Record name | Dibromofluoromethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1868-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dibromofluoromethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001868537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibromofluoromethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibromofluoromethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | DIBROMOFLUOROMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0517W9BLP | |
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Q1: What is dibromofluoromethane primarily used for in organic synthesis?
A1: this compound serves as a valuable reagent for introducing fluorine and bromine atoms into molecules. It acts as a precursor to fluorocarbene, a reactive intermediate. [, ] This makes this compound particularly useful in synthesizing various fluorine-containing compounds. [, , , ] For instance, researchers have successfully utilized it for the stereoselective synthesis of cis-2-fluorocyclopropylamine through a cyclopropanation reaction. [] Additionally, it plays a key role in the synthesis of fluoroalkenes via a diethylzinc-promoted Wittig reaction. []
Q2: How does the choice of solvent impact reactions involving this compound?
A2: Solvent selection significantly influences the reaction pathway when using this compound. Research shows that reactions conducted in tetrahydrofuran (THF) predominantly yield hydrobromofluoromethylated products. Conversely, using dimethylformamide/water (DMF/H2O) as the solvent favors the formation of bromofluoromethylated products. This highlights the crucial role of solvent effects in controlling reaction selectivity. []
Q3: Can you elaborate on the use of this compound in generating fluorinated heterocycles?
A3: this compound facilitates the efficient synthesis of valuable 3-fluorinated quinolines and pyridines, common pharmacophores in medicinal chemistry. This is achieved through a one-carbon ring expansion reaction of readily accessible indoles and pyrroles. [] The reaction proceeds rapidly (within ten minutes) and can be conducted under ambient air conditions, simplifying the synthetic procedure. []
Q4: What are the structural characteristics of this compound?
A4: this compound (CHBr2F) possesses a tetrahedral molecular geometry with a central carbon atom bonded to one fluorine and two bromine atoms. While its exact molecular weight might vary slightly depending on isotopic abundance, it is approximately 209 g/mol. Spectroscopic data, particularly from Raman spectroscopy, provides insights into its vibrational modes and molecular structure. [, ]
Q5: Are there any documented applications of this compound in quality control processes?
A5: Yes, this compound has been utilized as a volatile organic compound (VOC) surrogate in quality control for groundwater analysis. [] Its established analytical methods and known properties make it suitable for monitoring the accuracy and precision of analytical procedures for VOC determination in environmental samples. []
Q6: Have any studies explored the potential environmental impact of this compound?
A6: While the provided research papers primarily focus on the synthetic applications of this compound, it's crucial to acknowledge its potential environmental impact. As a halomethane, it could contribute to ozone depletion. Investigating its degradation pathways and ecotoxicological effects is essential for responsible use and waste management.
Q7: What analytical techniques are commonly employed to characterize and quantify this compound?
A7: Gas chromatography coupled with various detectors, such as mass spectrometry (GC-MS) or electron capture detection (GC-ECD), is frequently used to analyze this compound. [] These techniques allow for accurate identification and quantification, even at trace levels, in complex matrices like environmental samples. []
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